molecular formula C25H21ClN2O4 B11487560 2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide

2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B11487560
M. Wt: 448.9 g/mol
InChI Key: UCWCCWQVGPZHOF-UHFFFAOYSA-N
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Description

This compound, with the systematic name 2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide , belongs to the class of quinazolinone derivatives. Let’s break down its structure:

  • The core structure consists of a quinazolinone scaffold.
  • The 4-chlorophenyl group is attached to the quinazolinone ring.
  • The 4-methylphenyl group is linked to the acetamide moiety.

Preparation Methods

Industrial Production: As of now, there is no established industrial-scale production method for this compound. its rarity suggests that it may be synthesized on a smaller scale for research purposes.

Chemical Reactions Analysis

Reactivity: This compound likely undergoes various chemical reactions, including:

    Oxidation: Oxidative processes can modify the quinazolinone ring or functional groups.

    Reduction: Reduction reactions may alter the carbonyl groups or other substituents.

    Substitution: Substituents on the phenyl rings can be replaced via substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium azide, alkoxides).

Major Products: The specific products formed during these reactions would depend on the reaction conditions and the substituents present. Further experimental data would be needed to determine the major products.

Scientific Research Applications

Biology and Medicine:

    Anticancer Properties: Quinazolinone derivatives have shown promise as anticancer agents due to their kinase inhibition activity.

    Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties.

Industry: While not yet widely used in industry, its unique structure could inspire novel applications in drug discovery or materials science.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C25H21ClN2O4

Molecular Weight

448.9 g/mol

IUPAC Name

2-[3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C25H21ClN2O4/c1-16-6-12-19(13-7-16)27-23(30)15-28-21-5-3-2-4-20(21)25(32,24(28)31)14-22(29)17-8-10-18(26)11-9-17/h2-13,32H,14-15H2,1H3,(H,27,30)

InChI Key

UCWCCWQVGPZHOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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